2-(4-Methylphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide
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Overview
Description
2-(4-Methylphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a promising candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with 3-phenyl-2-propynal in refluxing ethanol, in the presence of a catalytic amount of piperidine . This reaction yields the desired compound with a moderate yield of around 30%.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole or thiadiazine rings are substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or halides, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(4-Methylphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-Methylphenoxy)-N-{5H,6H,7H-[1,2,4]triazolo[3,4-B][1,3]thiazin-3-YL}acetamide involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds with target receptors allows it to inhibit enzyme activity and disrupt cellular processes . For example, it can inhibit the activity of shikimate dehydrogenase, an essential enzyme in the biosynthesis of chorismate, which is a precursor for aromatic amino acids .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles: These compounds share a similar triazole-thiadiazine core and exhibit comparable pharmacological activities.
1,2,4-Triazolo[4,3-a]pyrazine Derivatives: These compounds also contain a triazole ring and are known for their dual c-Met/VEGFR-2 inhibitory activities.
Tris[1,2,4]triazolo[1,3,5]triazine Derivatives: These compounds have a fused triazole-triazine structure and are used in the development of star-shaped tristriazolotriazine derivatives.
Properties
Molecular Formula |
C14H16N4O2S |
---|---|
Molecular Weight |
304.37 g/mol |
IUPAC Name |
N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C14H16N4O2S/c1-10-3-5-11(6-4-10)20-9-12(19)15-13-16-17-14-18(13)7-2-8-21-14/h3-6H,2,7-9H2,1H3,(H,15,16,19) |
InChI Key |
MYWRGMZNESCIFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=NN=C3N2CCCS3 |
Origin of Product |
United States |
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